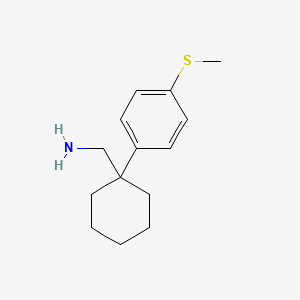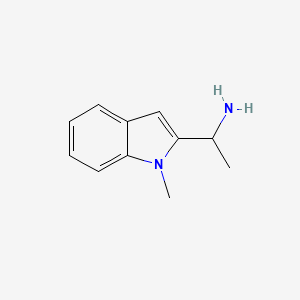
n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an aminomethyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety. The presence of both amine and sulfonamide functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(aminomethyl)aniline and ethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(aminomethyl)aniline is dissolved in an appropriate solvent like dichloromethane. Ethanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The aminomethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Aminomethyl)phenyl)urea: Similar structure but with a urea group instead of ethanesulfonamide.
N-(4-(Aminomethyl)phenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of ethyl.
N-(4-(Aminomethyl)phenyl)-N-propylethanesulfonamide: Similar structure but with a propyl group instead of ethyl.
Uniqueness
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethyl group attached to the sulfonamide moiety provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability.
Propriétés
Formule moléculaire |
C11H18N2O2S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
N-[4-(aminomethyl)phenyl]-N-ethylethanesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-3-13(16(14,15)4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
Clé InChI |
BQLHCFSZISYZGW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)CN)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



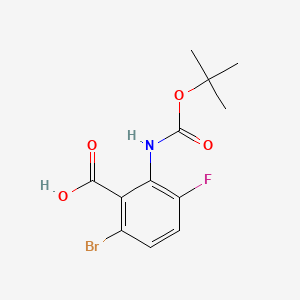
![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)
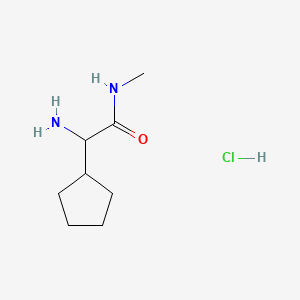
![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)
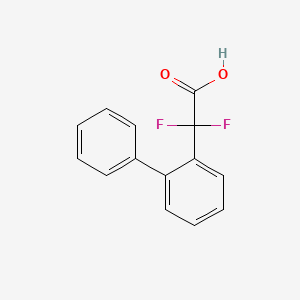

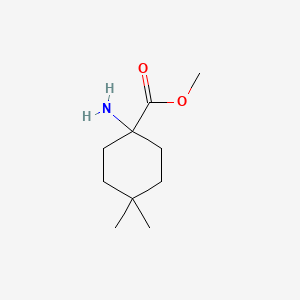
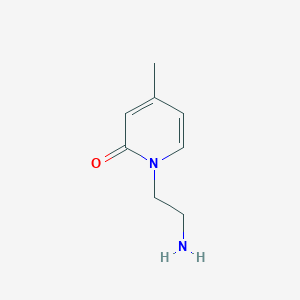


![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
